5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O2S. This compound is characterized by its unique structure, which includes both imidazole and thiazole rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles. The reaction conditions often include the presence of electron-withdrawing substituents in the starting bromo ketone, which can lead to competing reactions and the formation of 2,5-diarylfurans .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid include other imidazo[2,1-b][1,3]thiazole derivatives, such as:
- 1-Phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]thiazol-6-yl)ethanone
- Levamisole
- Various 5,6-dihydro derivatives
Uniqueness
What sets this compound apart is its specific combination of imidazole and thiazole rings, which provides unique spatial and electronic properties.
Properties
IUPAC Name |
5,6-dihydroimidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-11-6-7-1-2-8(4)6/h3H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSGANQKFLZQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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